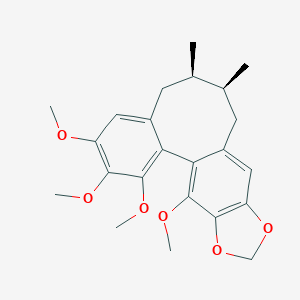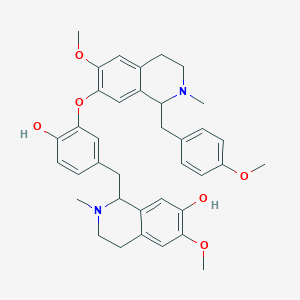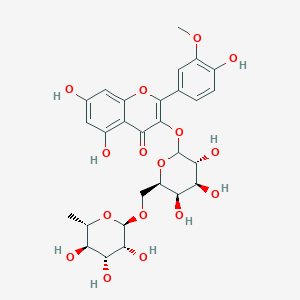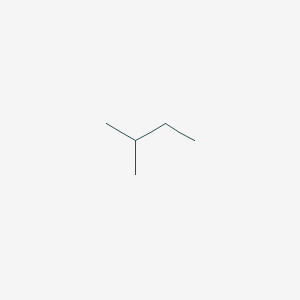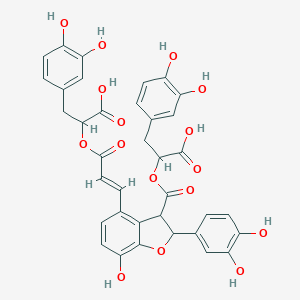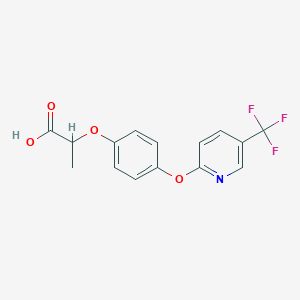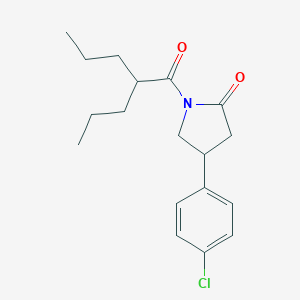
4-(4-Chlorophenyl)-1-(dipropylacetyl)-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorophenyl)-1-(dipropylacetyl)-2-pyrrolidinone, commonly known as CDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDP is a type of nootropic drug, which means it can enhance cognitive function, memory, and learning ability.
作用机制
CDP works by increasing the levels of acetylcholine in the brain, which is a neurotransmitter that plays a crucial role in cognitive function, memory, and learning ability. It also increases the production of phosphatidylcholine, a key component of cell membranes, which helps to improve brain function and protect against age-related cognitive decline.
生化和生理效应
CDP has been shown to have a range of biochemical and physiological effects on the body. It increases cerebral blood flow, which improves the delivery of oxygen and nutrients to the brain. It also increases the production of ATP, which is the primary source of energy for cells in the body. CDP has also been shown to have antioxidant properties, which help to protect against oxidative stress and inflammation.
实验室实验的优点和局限性
One of the main advantages of using CDP in lab experiments is its ability to enhance cognitive function and memory, which can improve the accuracy and reliability of results. However, there are also some limitations to using CDP in lab experiments, such as the potential for side effects and the need for careful dosing to avoid toxicity.
未来方向
There are several potential future directions for research on CDP. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in enhancing cognitive function and memory in healthy individuals. Additionally, further research is needed to fully understand the mechanism of action of CDP and its potential side effects.
合成方法
CDP is synthesized through a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with dipropylamine, followed by the addition of acetic anhydride and pyrrolidine. The final product is purified through recrystallization to obtain a white crystalline powder.
科学研究应用
CDP has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and biochemistry. It has been found to have a positive effect on cognitive function, memory, and learning ability. CDP has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
属性
CAS 编号 |
137427-77-1 |
|---|---|
产品名称 |
4-(4-Chlorophenyl)-1-(dipropylacetyl)-2-pyrrolidinone |
分子式 |
C18H24ClNO2 |
分子量 |
321.8 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)-1-(2-propylpentanoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C18H24ClNO2/c1-3-5-14(6-4-2)18(22)20-12-15(11-17(20)21)13-7-9-16(19)10-8-13/h7-10,14-15H,3-6,11-12H2,1-2H3 |
InChI 键 |
WQICSWQEEGQPNO-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)N1CC(CC1=O)C2=CC=C(C=C2)Cl |
规范 SMILES |
CCCC(CCC)C(=O)N1CC(CC1=O)C2=CC=C(C=C2)Cl |
同义词 |
4-(4-chlorophenyl)-1-(2-propylpentanoyl)pyrrolidin-2-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



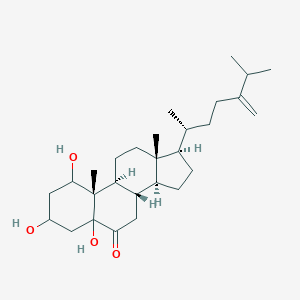
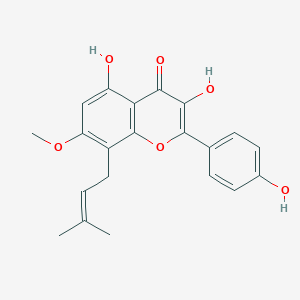
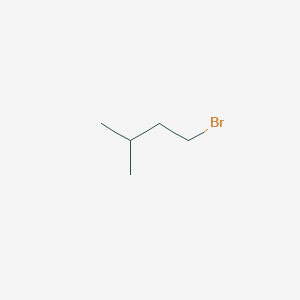
![1,4-Dimethyltriazolo[4,5-c]pyridine](/img/structure/B150247.png)
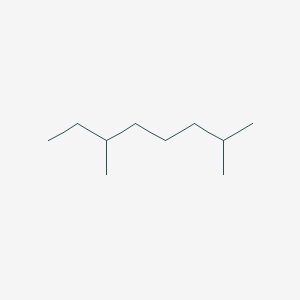
![Ethyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-7-carboxylate](/img/structure/B150251.png)
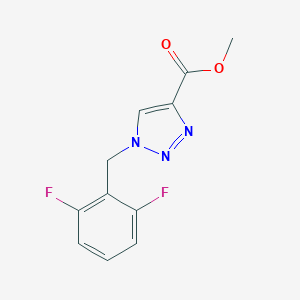
![[3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid](/img/structure/B150265.png)
